3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate
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Overview
Description
3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to an indanone moiety. The presence of these functional groups contributes to its reactivity and potential utility in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate typically involves the reaction of 3-oxoindan-5-yl chloride with methylethylcarbamic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates and other derivatives.
Scientific Research Applications
3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The indanone moiety is known to interact with certain enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethylcarbamic acid 3-oxoindan-5-yl ester
- Methylethylcarbamic acid 2-oxoindan-5-yl ester
- Propylcarbamic acid 3-oxoindan-5-yl ester
Uniqueness
3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(3-oxo-1,2-dihydroinden-5-yl) N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C13H15NO3/c1-3-14(2)13(16)17-10-6-4-9-5-7-12(15)11(9)8-10/h4,6,8H,3,5,7H2,1-2H3 |
InChI Key |
DEXRDMVBOUGLGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)OC1=CC2=C(CCC2=O)C=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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